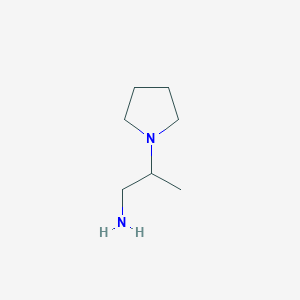

2-Pyrrolidin-1-yl-propylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHQLUWDOMXRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453307 | |

| Record name | 2-Pyrrolidin-1-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-07-7 | |

| Record name | 2-Pyrrolidin-1-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrrolidin-1-yl-propylamine: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-yl-propylamine (CAS Number: 50998-07-7), a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical and physical properties, explore a robust synthetic pathway, analyze its spectroscopic characteristics, and discuss its applications as a strategic building block in the synthesis of complex molecular architectures, particularly in the context of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this versatile amine.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its non-planar, five-membered saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets. This compound, with its primary amine and tertiary amine functionalities, serves as a valuable synthon for introducing this important motif and for further molecular elaboration.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 50998-07-7 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | 2-pyrrolidin-1-ylpropan-1-amine |

| Synonyms | 2-(Pyrrolidin-1-yl)propan-1-amine |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Predicted XLogP3 | 0.2 |

Safety and Hazard Information:

This compound is classified as a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Field-Proven Approach

While multiple synthetic routes to substituted pyrrolidines exist, a robust and scalable approach for the chiral synthesis of analogous compounds starts from readily available amino acids.[3] The following protocol outlines a plausible and efficient synthesis of (S)-2-Pyrrolidin-1-yl-propylamine, commencing with the natural amino acid (S)-alanine. This multi-step synthesis is designed to be a self-validating system, with each step yielding a characterizable intermediate.

Synthetic Workflow Overview

Caption: Synthetic workflow for (S)-2-Pyrrolidin-1-yl-propylamine.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-Alaninol from (S)-Alanine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of (S)-Alanine: Slowly add a solution of (S)-alanine in anhydrous THF to the stirred suspension of LiAlH₄. The reaction is exothermic and should be controlled by external cooling with an ice bath.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield crude (S)-alaninol, which can be purified by distillation.

Step 2: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol

-

Reaction Setup: In a round-bottom flask, dissolve (S)-alaninol and potassium carbonate (K₂CO₃) in acetonitrile.

-

Addition of 1,4-Dibromobutane: Add 1,4-dibromobutane to the mixture.

-

Reflux: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford (S)-2-(pyrrolidin-1-yl)propan-1-ol.

Step 3: Conversion of the Alcohol to the Primary Amine

-

Mesylation: Dissolve (S)-2-(pyrrolidin-1-yl)propan-1-ol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0 °C for one hour.

-

Azide Substitution: After completion of the mesylation, remove the solvent under reduced pressure. Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the mixture and stir for several hours.

-

Reduction: After cooling, dilute the reaction mixture with water and extract with diethyl ether. Dry the combined organic layers over sodium sulfate, filter, and concentrate. Dissolve the crude azide in methanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Isolation: Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the final product, (S)-2-Pyrrolidin-1-yl-propylamine.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the propyl chain, and the primary amine.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.8 - 3.0 | m | 1H | CH(CH₃) |

| ~2.6 - 2.8 | m | 4H | N-CH₂ (pyrrolidine) |

| ~2.5 - 2.7 | dd | 1H | CH₂-NH₂ (diastereotopic) |

| ~2.3 - 2.5 | dd | 1H | CH₂-NH₂ (diastereotopic) |

| ~1.7 - 1.9 | m | 4H | CH₂-CH₂ (pyrrolidine) |

| ~1.2 - 1.5 | br s | 2H | NH₂ |

| ~1.0 - 1.1 | d | 3H | CH₃ |

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doubleparts.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~55-60 | CH(CH₃) |

| ~50-55 | N-CH₂ (pyrrolidine) |

| ~45-50 | CH₂-NH₂ |

| ~20-25 | CH₂-CH₂ (pyrrolidine) |

| ~15-20 | CH₃ |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretching (primary amine, two bands) |

| 2800-3000 | C-H stretching (aliphatic) |

| 1590-1650 | N-H bending (primary amine) |

| 1000-1250 | C-N stretching |

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 128 | [M]⁺ |

| 113 | [M - CH₃]⁺ |

| 98 | [M - CH₂NH₂]⁺ |

| 70 | [C₄H₈N]⁺ (pyrrolidine fragment) |

Applications in Drug Discovery: A Key Intermediate for DPP-IV Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. A notable application is in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Role in the Synthesis of Saxagliptin Analogues

While specific patents explicitly citing CAS number 50998-07-7 are not detailed, the structural motif of 2-substituted pyrrolidines is central to the synthesis of DPP-IV inhibitors like Saxagliptin.[4][5][6] The primary amine of this compound can be coupled with a suitable carboxylic acid partner, while the pyrrolidine nitrogen provides a key point of interaction with the enzyme's active site.

Caption: General scheme for the use of this compound in the synthesis of DPP-IV inhibitor precursors.

The use of this building block allows for the efficient construction of complex molecules with precise stereochemical control, which is essential for potent and selective biological activity.

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the strategic placement of reactive functional groups, makes it an attractive intermediate for the construction of complex, biologically active molecules. The pyrrolidine moiety it carries is a well-established pharmacophore in numerous therapeutic areas. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for novel therapeutics.

References

-

PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine. Available from: [Link]

- Google Patents. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.

- Google Patents. WO2015087262A1 - Process for the preparation of saxagliptin and its intermediates.

- Google Patents. US8501960B2 - Saxagliptin intermediates, saxagliptin polymorphs, and processes for preparation thereof.

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 2-(pyrrolidin-1-yl)propan-1-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Pyrrolidin-1-yl-propylamine: Properties, Synthesis, and Analytical Characterization for Pharmaceutical Research

Abstract: This technical guide provides a comprehensive examination of 2-Pyrrolidin-1-yl-propylamine, a diamine featuring the privileged pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous biologically active compounds.[1][2][3] This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's core physicochemical properties, a robust synthetic pathway with mechanistic insights, and a validated analytical workflow for quality control. The guide emphasizes the practical application of this molecule as a versatile building block in the synthesis of complex pharmaceutical agents.

Core Compound Properties and Identifiers

This compound (CAS No: 50998-07-7) is a substituted alkylamine containing a five-membered saturated nitrogen heterocycle.[4] Its structure, combining a primary amine and a tertiary amine, makes it a valuable intermediate, or synthon, for further chemical modification in multi-step syntheses. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a significant advantage in designing molecules that interact with complex biological targets.[2]

The fundamental molecular and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-pyrrolidin-1-ylpropan-1-amine | PubChem[4] |

| CAS Number | 50998-07-7 | Arctom Scientific[5] |

| Molecular Formula | C₇H₁₆N₂ | PubChem[4] |

| Molecular Weight | 128.22 g/mol | PubChem[4][5][6] |

| Canonical SMILES | CC(CN)N1CCCC1 | PubChem[4] |

| Primary Hazards | Combustible liquid, Causes severe skin burns and eye damage, May cause respiratory irritation. | PubChem[4] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrrolidines can be achieved through various established organic chemistry transformations, including intramolecular cyclization and reductive amination.[7] A logical and widely applicable method for preparing this compound involves the nucleophilic substitution reaction between 1,2-diaminopropane and 1,4-dibromobutane.

Causality of Experimental Design:

-

Choice of Reactants: 1,2-diaminopropane provides the propyl-amine backbone with the primary amine and a secondary amine for cyclization. 1,4-dibromobutane is an effective dielectrophile that readily undergoes substitution to form the five-membered pyrrolidine ring.

-

Solvent and Base: A polar aprotic solvent like acetonitrile (ACN) is chosen to dissolve the reactants without interfering with the nucleophilic substitution. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Purification: The reaction will likely yield a mixture of mono- and di-alkylated products alongside the desired cyclic compound. Distillation under reduced pressure is the preferred method for purifying the final product, as the target compound has a relatively high boiling point and may decompose at atmospheric pressure.

Generalized Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: To the flask, add anhydrous potassium carbonate (2.5 equivalents), followed by anhydrous acetonitrile (500 mL).

-

Addition of Amine: Add 1,2-diaminopropane (1.0 equivalent) to the stirring suspension.

-

Addition of Dihalide: Add 1,4-dibromobutane (1.05 equivalents) dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude oil in dichloromethane (DCM, 200 mL) and wash with saturated sodium chloride solution (brine, 2 x 100 mL).

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in modern pharmacology, integral to a wide array of approved drugs and clinical candidates.[3] Its utility stems from several key features:

-

Stereochemical Complexity: The pyrrolidine ring contains multiple potential stereocenters, allowing for the synthesis of complex chiral molecules. This is critical as the biological activity of drugs is often highly dependent on their specific stereoisomerism.[1]

-

Improved Physicochemical Properties: As a saturated heterocycle, the pyrrolidine ring can increase the solubility and metabolic stability of a drug candidate compared to its aromatic counterparts.

-

Versatile Synthon: Compounds like this compound serve as versatile building blocks. The primary amine provides a reactive handle for amide bond formation, reductive amination, or other functionalizations, enabling its incorporation into larger, more complex molecular architectures.

The pyrrolidine motif is found in drugs targeting a variety of diseases, including antivirals, anticancer agents, and treatments for central nervous system disorders.[2]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of chemical intermediates is a foundational requirement in drug development. For this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive quality control assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful method for this purpose, offering high-resolution separation of volatile impurities and definitive identification based on mass-to-charge ratio.[8]

General Analytical Workflow

Caption: A standard workflow for purity assessment using Gas Chromatography-Mass Spectrometry.

Experimental Protocol: GC-MS Purity Analysis

This protocol describes a self-validating system for determining the purity of a synthesized batch of this compound.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the sample by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of HPLC-grade methanol (1 mg/mL).

-

Prepare a working solution by diluting the stock solution 1:10 with methanol to a final concentration of 100 µg/mL.

-

-

GC-MS Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Inlet: Split/Splitless, 250°C, Split ratio 50:1.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

-

MS System: Agilent 5977A Mass Selective Detector or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-300 m/z.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the working solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected molecular ion [M]⁺ at m/z 128).

-

Integrate the peak area of the main component and all other impurity peaks in the chromatogram.

-

Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Safety and Handling

This compound is classified as a corrosive and combustible liquid that can cause respiratory irritation.[4] Proper safety precautions are mandatory during handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

References

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 50998-07-7 | this compound. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1-Pyrrolidinepropanamine. American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Pyrrolidinepropanamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved January 17, 2026, from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved January 17, 2026, from [Link]

-

Vitaku, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved January 17, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. 1-Pyrrolidinepropanamine | C7H16N2 | CID 31670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Unveiling of 2-Pyrrolidin-1-yl-propylamine: A Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 2-Pyrrolidin-1-yl-propylamine, a molecule featuring both a primary and a tertiary amine within a compact scaffold, presents a unique spectroscopic profile. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. As experimental spectra for this specific molecule are not widely available, this guide synthesizes predictive data, spectral information from its close isomer, 1-(Pyrrolidin-1-yl)propan-2-amine, and established principles of spectroscopic analysis for related chemical moieties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in anticipating and interpreting the spectroscopic characteristics of this compound and its analogs.

The structural features of this compound, including a chiral center, a primary amine, a tertiary amine, and a pyrrolidine ring, all contribute to a rich and informative spectroscopic fingerprint. Understanding these contributions is crucial for confirming molecular identity, assessing purity, and gaining insights into the molecule's electronic and conformational properties.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, a clear understanding of the molecular structure is essential.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information. The data presented here are predicted based on established chemical shift values and data from its isomer, 1-(Pyrrolidin-1-yl)propan-2-amine.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the labile N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum with proton decoupling to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range (2-3 bond) correlations.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the propylamine side chain. The integration of these signals will correspond to the number of protons in each environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 1.5 - 3.0 | Broad singlet | 2H | Chemical shift is concentration and solvent dependent. Can be exchanged with D₂O. |

| Pyrrolidine CH₂ (α to N) | 2.4 - 2.8 | Multiplet | 4H | Protons on carbons adjacent to the tertiary nitrogen are deshielded. |

| Pyrrolidine CH₂ (β to N) | 1.6 - 1.9 | Multiplet | 4H | |

| Propylamine CH | 2.8 - 3.2 | Multiplet | 1H | Chiral center proton, coupled to adjacent CH₃ and CH₂ protons. |

| Propylamine CH₂ | 2.5 - 2.9 | Multiplet | 2H | Adjacent to the primary amine and the chiral center. |

| Propylamine CH₃ | 1.0 - 1.3 | Doublet | 3H | Coupled to the methine proton of the chiral center. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Pyrrolidine C (α to N) | 50 - 60 | Deshielded by the tertiary nitrogen. |

| Pyrrolidine C (β to N) | 20 - 30 | |

| Propylamine C (CH) | 55 - 65 | Chiral carbon, deshielded by the tertiary nitrogen. |

| Propylamine C (CH₂) | 40 - 50 | Adjacent to the primary amine. |

| Propylamine C (CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are the primary amine (-NH₂) and the tertiary amine (-N<), as well as the C-H bonds of the alkyl framework.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty salt plates or a pure KBr pellet is recorded first. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

IR Spectral Analysis

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Characteristic of sp³ C-H bonds. |

| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong | Scissoring vibration of the -NH₂ group. |

| C-N Stretch (tertiary amine) | 1000 - 1250 | Weak to Medium | |

| C-N Stretch (primary amine) | 1000 - 1250 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique that will cause significant fragmentation, providing a detailed fingerprint of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater abundance.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound (Molecular Weight: 128.22 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 128 under EI conditions, although its intensity may be low. The fragmentation pattern will be dominated by cleavage alpha to the nitrogen atoms, which are favorable fragmentation pathways for amines.

Key Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound.

-

Alpha-cleavage at the tertiary amine: Cleavage of the C-C bond adjacent to the pyrrolidine nitrogen is a highly probable fragmentation. This can lead to the loss of an ethyl radical to form an ion at m/z 99, or the loss of a propylamino radical.

-

Alpha-cleavage at the primary amine: Cleavage of the C-C bond alpha to the primary amine nitrogen can result in the formation of a resonance-stabilized iminium ion.

-

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation, often initiated by cleavage alpha to the nitrogen, leading to characteristic ions at m/z 84 and 70.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the fundamental principles of these analytical techniques and correlating them with the molecule's structural features, researchers can confidently identify and characterize this compound. The predictive nature of this guide, supplemented with data from its close isomer, serves as a robust starting point for any investigation involving this compound, facilitating its successful application in drug discovery and development.

References

-

PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. 1-(Pyrrolidin-1-yl)propan-2-amine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

ARC Journals. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-1-yl-propylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Pyrrolidin-1-yl-propylamine, a diamine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. This document outlines two primary, robust synthetic methodologies: Reductive Amination and Nucleophilic Substitution . Each method is presented with a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and a discussion of the critical parameters that ensure high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile chemical entity.

Introduction: The Significance of this compound

The pyrrolidine ring is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as lipophilicity, basicity, and conformational rigidity, thereby modulating pharmacological activity. This compound, possessing both a secondary and a primary amine, presents a versatile platform for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the amino groups allows for the exploration of diverse chemical space in the development of novel drug candidates.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through two principal pathways, each with its own set of advantages and considerations. The choice of method may depend on the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.

-

Method 1: Reductive Amination. This convergent approach involves the formation of a C-N bond through the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine. This method is often favored for its efficiency and the broad availability of starting materials.

-

Method 2: Nucleophilic Substitution. This linear approach involves the alkylation of pyrrolidine with a suitable electrophile containing a protected or latent primary amine function. This strategy offers a high degree of control and predictability.

The following sections will provide a detailed exposition of these two synthetic strategies.

Method 1: Synthesis via Reductive Amination

This synthetic route proceeds through the formation of an intermediate ketone, which is then subjected to reductive amination with pyrrolidine. A common and economically viable starting material for this pathway is 1-amino-2-propanol.

Overall Synthetic Pathway

Caption: Reductive Amination Pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Primary Amine

The primary amine of 1-amino-2-propanol is first protected to prevent side reactions during the subsequent oxidation step. The tert-butoxycarbonyl (Boc) group is a suitable protecting group for this purpose.

-

Procedure:

-

Dissolve 1-amino-2-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, followed by the dropwise addition of a base such as triethylamine (1.2 eq) or sodium bicarbonate solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected amino alcohol.

-

Step 2: Oxidation of the Secondary Alcohol

The protected amino alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) or a Swern oxidation being common choices.

-

Procedure (using PCC):

-

Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

-

Add a solution of the N-protected 1-amino-2-propanol (1.0 eq) in DCM dropwise to the PCC suspension.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-protected 1-amino-2-propanone. The crude product may be used directly in the next step or purified by column chromatography.

-

Step 3: Reductive Amination and Deprotection

The final step involves the reaction of the intermediate ketone with pyrrolidine, followed by reduction of the in situ formed iminium ion and removal of the protecting group.

-

Procedure:

-

Dissolve the N-protected 1-amino-2-propanone (1.0 eq) and pyrrolidine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.[3]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reductive amination is complete, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

For the deprotection of the Boc group, dissolve the crude product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure. The product will be obtained as its hydrochloride salt.

-

The free base can be obtained by neutralizing the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

-

Purify the final product by distillation under reduced pressure or by column chromatography on silica gel.

-

Method 2: Synthesis via Nucleophilic Substitution

This alternative route involves the direct alkylation of pyrrolidine with a suitable 2-halopropylamine derivative. To ensure selectivity and prevent self-alkylation of the primary amine, it is crucial to use a protected form of the haloamine.

Overall Synthetic Pathway

Caption: Nucleophilic Substitution Pathway for this compound.

Step-by-Step Experimental Protocol

Step 1 & 2: Preparation of N-protected 2-Amino-1-chloropropane

Starting from 2-amino-1-propanol, the amine is first protected, followed by conversion of the hydroxyl group to a leaving group, such as a chloride.

-

Procedure:

-

Protect the amino group of 2-amino-1-propanol using a suitable protecting group (e.g., Boc) as described in Method 1, Step 1.

-

Dissolve the resulting N-protected 2-amino-1-propanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected 2-amino-1-chloropropane.

-

Step 3: Alkylation of Pyrrolidine

The N-protected 2-amino-1-chloropropane is then used to alkylate pyrrolidine.

-

Procedure:

-

In a round-bottom flask, combine pyrrolidine (2.0-3.0 eq, used in excess to act as both reactant and base) and a suitable solvent such as acetonitrile or DMF.

-

Add the N-protected 2-amino-1-chloropropane (1.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, remove the excess pyrrolidine under reduced pressure.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the N-protected this compound.

-

Step 4: Deprotection

The final step is the removal of the protecting group to yield the target compound.

-

Procedure:

-

Deprotect the Boc group using acidic conditions as described in Method 1, Step 3.

-

Isolate and purify the final product, this compound, as either the free base or a salt.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~170-172 °C (predicted) |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the pyrrolidine ring protons (multiplets around 1.7-1.8 ppm and 2.4-2.6 ppm), the CH proton adjacent to the two nitrogen atoms (multiplet), the CH₃ group (doublet), and the CH₂NH₂ protons (multiplet). The NH₂ protons will appear as a broad singlet.

-

¹³C NMR (CDCl₃): Expected signals for the seven distinct carbon atoms of the molecule.

-

IR (neat): Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 128, along with characteristic fragmentation patterns.

Conclusion

This technical guide has detailed two effective and reliable methods for the synthesis of this compound. The reductive amination pathway offers a convergent and efficient route, while the nucleophilic substitution method provides a more linear and controlled approach. The choice of synthesis will depend on the specific needs and resources of the research or development team. The provided protocols are based on established chemical principles and are designed to be robust and scalable. Careful execution of these procedures, coupled with diligent monitoring and purification, will yield the desired product in high purity, ready for its application in the synthesis of novel and potentially therapeutic compounds.

References

-

Organic Chemistry Portal. Pyrrolidine Synthesis. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules2022 , 27(23), 8468. [Link]

-

ResearchGate. Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. [Link]

-

PubMed. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Eur. J. Org. Chem.2014 , 5786-5792. [Link]

-

ResearchGate. The reductive amination reaction. [Link]

-

ACS Publications. Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles. Org. Lett.2017 , 19(21), 5844–5847. [Link]

-

ResearchGate. Reductive amination with primary amines and ammonia. [Link]

-

PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem2020 , 13(12), 3110–3115. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int. J. Mol. Sci.2024 , 25(11), 11158. [Link]

- Google Patents. Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. US20120100274A1.

- Google Patents. Synthesis of pyrrolidine. US2952688A.

-

ResearchGate. Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. [Link]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61(11), 3849–3862. [Link]

-

PubChem. 1-Chloro-2-propanamine. [Link]

-

NIH. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. RSC Adv.2020 , 10(30), 17895–17904. [Link]

Sources

"2-Pyrrolidin-1-yl-propylamine" chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Pyrrolidin-1-yl-propylamine

Abstract

This compound is a diamine featuring a pyrrolidine ring and a primary aminopropyl side chain. This unique structure, which combines a tertiary and a primary amine within a compact and chiral framework, makes it a valuable building block in medicinal chemistry and a versatile ligand in catalysis. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, intended for researchers, chemists, and drug development professionals. We will delve into the distinct reactivity of its two amine functionalities, explore common synthetic methodologies, and provide standardized experimental protocols for its synthesis and characterization.

Introduction

This compound, also known as 1-(2-Aminopropyl)pyrrolidine, is an organic compound whose utility stems from its bifunctional nature. The molecule possesses two key reactive centers: a nucleophilic primary amine at the terminus of the propyl chain and a basic tertiary amine integrated within the pyrrolidine ring. Furthermore, the carbon atom to which the amino group is attached is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers, offering opportunities for stereospecific synthesis. Its structural properties make it a frequent starting material for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and as a ligand in asymmetric catalysis.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, reactivity, and application. These properties are summarized in the table below. The compound is a corrosive liquid under standard conditions, a critical consideration for laboratory safety and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53439-44-6 | |

| Molecular Formula | C₇H₁₆N₂ | |

| Molecular Weight | 128.22 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 185-187 °C (lit.) | |

| Density | 0.913 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.471 (lit.) | |

| Flash Point | 155 °F | |

| pKa (Predicted) | pKa1: ~10.5 (Primary Amine), pKa2: ~9.5 (Tertiary Amine) |

Note: pKa values are estimates based on structurally similar compounds and computational predictions, as extensive experimental data is not widely published.

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of a ketone precursor. This method offers high yields and allows for straightforward purification.

A typical pathway involves the reaction of 1-(1-pyrrolidinyl)-2-propanone with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This process transforms the ketone into the desired primary amine.

Caption: Fig. 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two distinct amine groups. Understanding their differential reactivity is key to its effective use in synthesis.

Reactivity of the Primary Amine

The terminal primary amine (-NH₂) is the most nucleophilic and sterically accessible site on the molecule. It readily participates in a variety of classical amine reactions:

-

N-Acylation: Reacts with acyl chlorides or anhydrides to form stable amide bonds. This is a cornerstone reaction for incorporating the molecule into larger structures.

-

N-Alkylation: Undergoes alkylation with alkyl halides. Controlling the degree of alkylation can be challenging, often requiring specific reaction conditions to avoid over-alkylation.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

-

Sulfonamide Formation: Reacts with sulfonyl chlorides to yield sulfonamides, a common functional group in many pharmaceutical compounds.

Role of the Pyrrolidine Moiety

The tertiary amine within the pyrrolidine ring is less nucleophilic than the primary amine due to greater steric hindrance. Its primary role is that of a base. It can act as an internal acid scavenger in reactions involving the primary amine, or it can be protonated to form a salt. Under forcing conditions with potent electrophiles like methyl iodide, it can undergo quaternization to form a quaternary ammonium salt.

Caption: Fig. 2: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a desirable building block in medicinal chemistry. Its structure is incorporated into a variety of scaffolds designed to interact with biological targets. The primary amine provides a handle for covalent modification and attachment to a larger molecular framework, while the pyrrolidine ring can influence solubility, basicity, and receptor binding.

-

Synthetic Building Block: It serves as a precursor in the multi-step synthesis of complex heterocyclic systems and potential drug candidates.

-

Ligand for Metal Complexes: The two nitrogen atoms can act as a bidentate ligand, coordinating with metal ions. Chiral versions of the molecule are used to create chiral catalysts for asymmetric synthesis, a critical technology in modern drug manufacturing.

Experimental Protocols

The following protocols provide a standardized, reproducible framework for the synthesis and characterization of this compound.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-(1-pyrrolidinyl)-2-propanone.

Materials:

-

1-(1-Pyrrolidinyl)-2-propanone

-

Ammonium acetate

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-(1-pyrrolidinyl)-2-propanone (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and reacts with acid to produce HCN gas. Perform in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue to pH >12 with concentrated NaOH solution.

-

Extract the product into a suitable organic solvent (e.g., DCM or diethyl ether) three times.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify via distillation under reduced pressure to obtain pure this compound.

Protocol: Analytical Characterization

Objective: To confirm the identity and purity of the synthesized product.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Rationale: To confirm the molecular structure by observing the chemical shift, integration, and multiplicity of protons.

-

Procedure: Dissolve a small sample in deuterated chloroform (CDCl₃).

-

Expected Signals: Look for a complex multiplet in the aliphatic region (~1.5-3.0 ppm) corresponding to the protons on the pyrrolidine ring and propyl chain. The -NH₂ protons will appear as a broad singlet which can exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Rationale: To confirm the carbon skeleton of the molecule.

-

Procedure: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃.

-

Expected Signals: Expect to see 7 distinct signals corresponding to the 7 carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight of the compound.

-

Procedure: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 128 or 129, respectively.

-

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a functionally rich and synthetically versatile molecule. Its value lies in the predictable and differential reactivity of its primary and tertiary amine groups, coupled with its chiral nature. These features have established it as a useful building block for constructing complex molecular architectures in drug discovery and as a ligand in catalysis. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage this compound in their research and development efforts.

References

-

PubChem Compound Summary for CID 137452, 2-(1-Pyrrolidinyl)propylamine | National Center for Biotechnology Information | [Link]

An In-depth Technical Guide to 2-Pyrrolidin-1-yl-propylamine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Pyrrolidin-1-yl-propylamine (CAS No. 50998-07-7), a versatile building block with significant potential in medicinal chemistry and drug discovery. This document delves into its commercial availability, key technical data, safety and handling protocols, and its applications in the synthesis of novel chemical entities.

Introduction to this compound: A Versatile Scaffold

This compound, with the molecular formula C₇H₁₆N₂, is a diamine featuring a pyrrolidine ring linked to a propylamine moiety. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, which can lead to improved binding affinity and selectivity for biological targets.[1][3] The presence of both a secondary and a primary amine group in this compound offers multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers, catering to both research and development and larger-scale needs. The availability, purity, and offered quantities can vary, so it is crucial for researchers to select a supplier that meets their specific requirements.

Below is a comparative table of notable suppliers for this compound (CAS 50998-07-7):

| Supplier | Catalog Number | Purity | Available Quantities | Additional Notes |

| Arctom Scientific | MSC-021517, AS532018 | Not specified | 500mg, 1g (in-stock) | Offers flexible and larger sizes upon request.[4] |

| Matrix Scientific | Not specified | >95% (typical) | Inquire for details | A well-established supplier of building blocks for R&D.[5][6] |

| Riedel-de Haën (Honeywell) | Not specified | Varies | Varies | A major chemical manufacturer with a broad portfolio.[5][7] |

| UkrOrgSynthesis Ltd. | Not specified | Varies | Varies | A key supplier of building blocks, often in collaboration with Enamine.[5][8] |

| ChemicalBook | CB7697296 | Varies | Varies | A platform listing multiple global suppliers.[5] |

| 2a biotech | 2A-0117151 | Not specified | Inquire for details | Lists the compound as part of their intermediates catalog.[9] |

| Life Chemicals | F2186-0315 | 95%+ | Inquire for details | Specializes in compounds for high-throughput screening and drug discovery. |

Note: It is always recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Physicochemical Properties and Technical Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 50998-07-7 | PubChem[10] |

| Molecular Formula | C₇H₁₆N₂ | PubChem[10] |

| Molecular Weight | 128.22 g/mol | PubChem[10] |

| IUPAC Name | 2-(pyrrolidin-1-yl)propan-1-amine | PubChem[10] |

| Synonyms | This compound, (2-pyrrolidin-1-ylpropyl)amine | PubChem[10] |

| Appearance | Expected to be a liquid | General knowledge |

| Boiling Point | Not specified | Arctom[4] |

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification: [10]

-

Flammable Liquids: Category 4 (Combustible liquid)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Hazard Statements: [10]

-

H227: Combustible liquid.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A lab coat, safety goggles, and nitrile gloves are mandatory.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Synthetic Approaches

Illustrative Synthetic Workflow

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound [chemicalbook.com]

- 6. Building Blocks [matrixscientific.com]

- 7. 2-Propanol, CHROMASOLV LC-MS, Honeywell Riedel-de Haën 1 L | Buy Online | Honeywell-Chromasolv | Fisher Scientific [fishersci.at]

- 8. World largest library of tangible building blocks - Enamine [enamine.net]

- 9. 2abiotech.net [2abiotech.net]

- 10. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chiral Diamine Motif: A Technical Guide to the Applications of 2-Pyrrolidin-1-yl-propylamine in Asymmetric Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthesis and potential applications of 2-Pyrrolidin-1-yl-propylamine, a chiral diamine with significant promise in the field of asymmetric organic chemistry. Drawing upon the established principles of organocatalysis and chiral ligand design, this document elucidates the compound's probable role in facilitating key carbon-carbon bond-forming reactions, including aldol and Michael additions. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chiral catalysts and building blocks for the stereoselective synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed theoretical and adaptable experimental protocols, and present a framework for its synthesis and characterization.

Introduction: The Power of Chiral Pyrrolidines and Diamines

The pyrrolidine scaffold is a privileged motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal backbone for the design of molecules that can induce asymmetry in chemical transformations. When combined with a second amine functionality, as in the case of this compound, the resulting chiral vicinal diamine structure offers a unique combination of steric and electronic properties that are highly sought after in asymmetric synthesis.[2]

Chiral diamines have emerged as powerful tools in both organocatalysis and transition-metal catalysis.[3] As organocatalysts, they can activate carbonyl compounds through the formation of chiral enamines or iminium ions, guiding the approach of nucleophiles to create new stereocenters with high fidelity.[4] In coordination chemistry, they serve as bidentate ligands that create a chiral pocket around a metal center, influencing the stereochemical outcome of a wide range of transformations. This guide will focus on the potential of this compound to act as a potent organocatalyst, drawing parallels with structurally similar and well-studied prolinol derivatives.[4]

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of 2-substituted pyrrolidines is a well-established field, with numerous strategies available to access these valuable compounds.[5][6] A robust and scalable synthesis of enantiomerically pure this compound is crucial for its practical application. A logical and efficient synthetic route would commence from a readily available chiral starting material, such as L- or D-proline.

Proposed Synthetic Pathway

A plausible synthetic route involves the conversion of the carboxylic acid functionality of proline to a protected amine, followed by the introduction of the propylamino side chain.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methodologies for the synthesis of similar pyrrolidine derivatives.[7] Optimization will be necessary for specific substrates and scales.

Step 1: N-Boc Protection of Proline

-

To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline.

Step 2: Amide Formation

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add N-methylmorpholine (NMM) (1.2 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes, then bubble ammonia gas through the solution for 1 hour.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc-prolinamide.

Step 3: Reduction of the Amide

-

To a solution of the N-Boc-prolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield N-Boc-2-(aminomethyl)pyrrolidine.

Step 4: Reductive Amination and Deprotection

-

Dissolve N-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) and propionaldehyde (1.2 eq) in 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at room temperature for 12-18 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer, filter, and concentrate.

-

Dissolve the crude product in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure and purify by column chromatography to obtain this compound.

Core Application: Organocatalysis in Asymmetric C-C Bond Formation

The primary application of chiral diamines like this compound in organic chemistry lies in their ability to act as organocatalysts for asymmetric carbon-carbon bond-forming reactions. The mechanism of action typically involves the formation of a nucleophilic enamine intermediate with a carbonyl compound.

Caption: General catalytic cycle for enamine-mediated organocatalysis.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds.[8] Chiral diamines can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde with high enantioselectivity.[2][9]

Causality Behind Experimental Choices:

-

Catalyst Loading: Typically, 5-20 mol% of the organocatalyst is sufficient to achieve good conversion and enantioselectivity. Higher loadings may be required for less reactive substrates.

-

Solvent: The choice of solvent can significantly impact the reaction rate and stereochemical outcome. Aprotic solvents like DMF, DMSO, or chlorinated solvents are often preferred. The use of "on water" conditions has also been shown to be effective with some pyrrolidine-based catalysts.[10]

-

Additives: The addition of a Brønsted acid co-catalyst (e.g., benzoic acid) can enhance the rate of enamine formation and turnover.

-

Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, albeit at the cost of longer reaction times.

Generic Protocol for Asymmetric Aldol Reaction:

-

To a solution of the aldehyde (1.0 eq) in the chosen solvent, add the ketone (2.0-10.0 eq) and this compound (0.1 eq).

-

If required, add the acid co-catalyst (0.1 eq).

-

Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Quantitative Data (Hypothetical Performance based on Analogs):

| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti/syn) | ee (%) |

| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMF | -20 | 95 | 95:5 | 98 (anti) |

| Benzaldehyde | Acetone | 20 | DMSO | 0 | 88 | - | 92 |

| Isovaleraldehyde | Cyclopentanone | 15 | CH₂Cl₂ | -10 | 92 | 90:10 | 95 (anti) |

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11] Chiral diamines are excellent catalysts for the asymmetric Michael addition of ketones and aldehydes to nitroalkenes, enones, and enals.[12]

Causality Behind Experimental Choices:

-

Michael Acceptor: Electron-deficient alkenes, such as nitroolefins and enones, are ideal substrates for this reaction.

-

Nucleophile: A wide range of ketones and aldehydes can be employed as the nucleophilic partner.

-

Catalyst System: Similar to the aldol reaction, a Brønsted acid co-catalyst can be beneficial. In some cases, a Lewis acid co-catalyst may be used to activate the Michael acceptor.

-

Reaction Conditions: The reaction is typically run at or below room temperature to maximize stereoselectivity.

Generic Protocol for Asymmetric Michael Addition:

-

To a solution of the Michael acceptor (1.0 eq) in the chosen solvent, add the ketone or aldehyde (1.5-3.0 eq) and this compound (0.1 eq).

-

Stir the reaction mixture at the desired temperature and monitor its progress.

-

Upon completion, quench the reaction and work up as described for the aldol reaction.

-

Purify the product by column chromatography.

-

Determine the diastereomeric and enantiomeric ratios of the product.

Quantitative Data (Hypothetical Performance based on Analogs):

| Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) |

| β-Nitrostyrene | Cyclohexanone | 10 | Toluene | 25 | 98 | 98:2 | 99 (syn) |

| Methyl vinyl ketone | Propanal | 15 | THF | 0 | 90 | - | 94 |

| N-Phenylmaleimide | Isobutyraldehyde | 10 | CH₂Cl₂ | 25 | 96 | - | 97 |

Role as a Chiral Ligand in Transition-Metal Catalysis

While the primary focus of this guide is on organocatalysis, it is important to note the potential of this compound as a chiral ligand in transition-metal-catalyzed reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, and C-H activation. Further research in this area is warranted to explore the full catalytic potential of this versatile diamine.

Conclusion and Future Outlook

This compound represents a promising and versatile molecule for applications in asymmetric organic synthesis. Its chiral diamine structure makes it a prime candidate for use as an organocatalyst in a variety of important carbon-carbon bond-forming reactions, including aldol and Michael additions. The mechanistic principles and adaptable protocols outlined in this guide provide a solid foundation for researchers to explore its catalytic activity. Furthermore, its potential as a chiral ligand in transition-metal catalysis opens up additional avenues for investigation. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development and application of novel chiral catalysts like this compound will undoubtedly play a crucial role in advancing the field of stereoselective synthesis.

References

-

Kozma, V. (2019). Asymmetric Michael-additions catalyzed by environmentally benign heterogeneous chiral 1,2-diamine derivatives. Catalysts, 9(4), 342. [Link]

-

Ibrahem, I., & Córdova, A. (2007). Enantioselective Direct Aldol Reaction “on Water” Promoted by Chiral Organic Catalysts. The Journal of Organic Chemistry, 72(10), 3860–3863. [Link]

-

Kim, J. H., & Lee, S. (2015). Chiral diamine catalyzed enantioselective cross-aldol reaction of aldehydes. Tetrahedron Letters, 56(34), 4915-4918. [Link]

-

Lee, S. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2465. [Link]

-

Kozma, V., et al. (2017). Asymmetric Michael-additions catalyzed by environmentally benign heterogeneous chiral 1,2-diamine derivatives. Reaction Kinetics, Mechanisms and Catalysis, 122(2), 1093–1107. [Link]

-

Organic Chemistry Portal. (2024). Pyrrolidine synthesis. [Link]

-